Cas no 948566-11-8 (Thio-hydroxy Fluticasone Furoate)

Thio-hydroxy Fluticasone Furoate is a synthetic corticosteroid derivative with enhanced pharmacological properties due to the introduction of a thio-hydroxy moiety. This modification improves its binding affinity to glucocorticoid receptors, resulting in potent anti-inflammatory and immunosuppressive effects. The compound exhibits increased metabolic stability and prolonged activity, making it suitable for targeted therapeutic applications. Its optimized molecular structure ensures reduced systemic exposure, minimizing off-target effects while maintaining efficacy. Thio-hydroxy Fluticasone Furoate is primarily researched for its potential in treating inflammatory conditions, particularly in respiratory and dermatological contexts. Its selective action and improved pharmacokinetic profile position it as a promising candidate for advanced corticosteroid therapies.
Thio-hydroxy Fluticasone Furoate structure
948566-11-8 structure
Product Name:Thio-hydroxy Fluticasone Furoate
CAS No:948566-11-8
MF:C26H28F2O7S
MW:522.558134078979
CID:4744363
Update Time:2025-06-03

Thio-hydroxy Fluticasone Furoate Chemical and Physical Properties

Names and Identifiers

    • Fluticasone Impurity 36
    • Androsta-1,4-diene-17-carbo(thioperoxoic) acid, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-, (6α,11β,16α,17α)-
    • Thio-hydroxy Fluticasone Furoate
    • luticasone Impurity 18
    • Fluticasone Impurity 44
    • Fluticasone Furoate Sulfenic Acid
    • Fluticasone furoate impurity 06
    • Inchi: 1S/C26H28F2O7S/c1-13-9-15-16-11-18(27)17-10-14(29)6-7-23(17,2)25(16,28)20(30)12-24(15,3)26(13,22(32)36-33)35-21(31)19-5-4-8-34-19/h4-8,10,13,15-16,18,20,30,33H,9,11-12H2,1-3H3/t13-,15+,16+,18+,20+,23+,24+,25+,26+/m1/s1
    • InChI Key: UOJJIZWJLHKBLH-VEGHOPOESA-N
    • SMILES: O([C@@]1([C@@H](C[C@@]2([H])[C@]3([H])C[C@H](F)C4=CC(=O)C=C[C@]4(C)[C@@]3(F)[C@@H](O)C[C@]12C)C)C(=O)SO)C(C1OC=CC=1)=O

Thio-hydroxy Fluticasone Furoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T357610-10mg
Thio-hydroxy Fluticasone Furoate
948566-11-8
10mg
$ 155.00 2023-04-16
TRC
T357610-50mg
Thio-hydroxy Fluticasone Furoate
948566-11-8
50mg
$ 620.00 2023-04-16
TRC
T357610-100mg
Thio-hydroxy Fluticasone Furoate
948566-11-8
100mg
$ 1194.00 2023-04-16
TRC
T357610-250mg
Thio-hydroxy Fluticasone Furoate
948566-11-8
250mg
$ 3000.00 2023-09-05

Additional information on Thio-hydroxy Fluticasone Furoate

Thio-hydroxy Fluticasone Furoate: A Comprehensive Overview

Thio-hydroxy Fluticasone Furoate, identified by the CAS Registry Number 948566-11-8, is a novel compound that has garnered significant attention in the field of pharmaceutical research. This compound represents a derivative of fluticasone furoate, a well-known corticosteroid, with modifications aimed at enhancing its therapeutic potential and reducing adverse effects. The inclusion of a thio-hydroxy group introduces unique properties that make this compound a promising candidate for the treatment of various inflammatory and immune-mediated diseases.

The development of Thio-hydroxy Fluticasone Furoate is rooted in the need for more effective and safer glucocorticoid therapies. Traditional corticosteroids, while highly potent, are often associated with significant side effects, including systemic toxicity and immunosuppression. By modifying the chemical structure of fluticasone furoate, researchers have sought to retain its anti-inflammatory properties while minimizing its adverse effects. The thio-hydroxy substitution is hypothesized to improve the compound's selectivity for glucocorticoid receptors, potentially leading to enhanced efficacy and reduced off-target effects.

Recent studies have explored the pharmacokinetic and pharmacodynamic profiles of Thio-hydroxy Fluticasone Furoate. Preclinical trials have demonstrated that this compound exhibits improved bioavailability compared to its parent drug, fluticasone furoate. Additionally, its half-life has been extended, which could translate into less frequent dosing regimens and better patient compliance. These findings are particularly encouraging for chronic inflammatory conditions such as asthma, allergic rhinitis, and dermatitis, where long-term therapy is often required.

The mechanism of action of Thio-hydroxy Fluticasone Furoate involves its interaction with glucocorticoid receptors (GRs) in various tissues. Once bound to GRs, the compound induces a cascade of anti-inflammatory responses by modulating the expression of genes involved in immune regulation and inflammation. Notably, the thio-hydroxy group may enhance receptor binding affinity or stabilize the receptor-ligand complex, thereby amplifying its therapeutic effects.

In terms of safety profiles, early studies suggest that Thio-hydroxy Fluticasone Furoate may exhibit reduced systemic toxicity compared to conventional corticosteroids. This is attributed to its improved receptor selectivity and potentially lower propensity to induce side effects such as adrenal suppression or immunosuppression. However, further clinical trials are required to confirm these observations and establish its safety profile definitively.

The potential applications of Thio-hydroxy Fluticasone Furoate extend beyond traditional corticosteroid uses. Researchers are investigating its efficacy in treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preliminary results indicate that it may offer comparable or superior efficacy to existing therapies while maintaining a favorable safety profile.

In conclusion, Thio-hydroxy Fluticasone Furoate, with its CAS number 948566-11-8, represents a significant advancement in glucocorticoid therapy. Its unique chemical structure and promising preclinical results position it as a potential breakthrough in the treatment of inflammatory and immune-mediated disorders. As research progresses, further insights into its clinical utility will undoubtedly emerge, paving the way for innovative therapeutic strategies.

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